molecular formula C9H14ClNO B8106973 (S)-2-Methoxy-1-phenylethanamine hydrochloride

(S)-2-Methoxy-1-phenylethanamine hydrochloride

Cat. No.: B8106973
M. Wt: 187.66 g/mol
InChI Key: DLMKXYXAHHMDJR-SBSPUUFOSA-N
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Description

(S)-2-Methoxy-1-phenylethanamine hydrochloride: is a chemical compound with the molecular formula C9H13NO·HCl. It is a derivative of phenylethylamine and is known for its chiral properties, making it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenylethylamine as the starting material.

  • Methylation: The phenylethylamine undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine.

  • Hydrochloride Formation: The resulting (S)-2-methoxy-1-phenylethanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The compound is often produced in a batch process, where the reaction conditions are carefully controlled to ensure high purity and yield.

  • Purification: The final product is purified using crystallization techniques to remove any impurities.

Chemical Reactions Analysis

(S)-2-Methoxy-1-phenylethanamine hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding ketone, (S)-2-methoxy-1-phenylacetone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).

  • Reduction: Reduction of the compound can yield (S)-2-methoxy-1-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, PCC, dichloromethane (DCM) as solvent.

  • Reduction: LiAlH4, ether as solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: (S)-2-methoxy-1-phenylacetone.

  • Reduction: (S)-2-methoxy-1-phenylethanol.

  • Substitution: Various substituted phenylethanamines.

Scientific Research Applications

(S)-2-Methoxy-1-phenylethanamine hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a chiral building block in organic synthesis.

  • Biology: The compound is utilized in the study of neurotransmitter systems due to its structural similarity to phenylethylamine.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

  • Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism by which (S)-2-Methoxy-1-phenylethanamine hydrochloride exerts its effects involves its interaction with molecular targets such as neurotransmitter receptors. The compound may influence pathways related to neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

(S)-2-Methoxy-1-phenylethanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Phenylethylamine: Similar structure but lacks the methoxy group.

  • Norepinephrine: Another neurotransmitter with a similar phenylethylamine backbone.

  • Amphetamine: A well-known stimulant with a similar core structure but different functional groups.

This compound in various fields.

Properties

IUPAC Name

(1S)-2-methoxy-1-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMKXYXAHHMDJR-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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